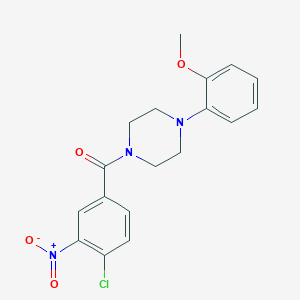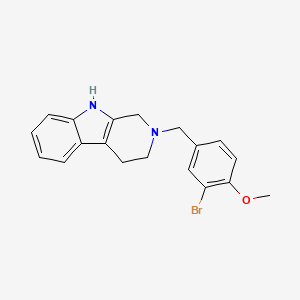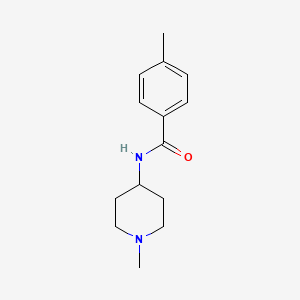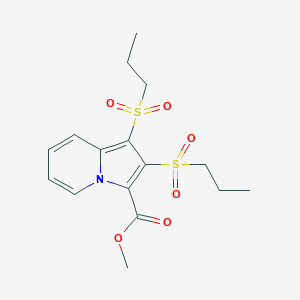
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
描述
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as BPIQ or NSC 743400, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of isoindoline-1,3-dione derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood yet. However, studies suggest that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been shown to have several biochemical and physiological effects. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.
实验室实验的优点和局限性
One of the major advantages of using N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its potent anticancer activity. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One of the major areas of interest is its potential use in combination therapy with other anticancer agents. Studies have shown that N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide enhances the anticancer activity of several other drugs, including doxorubicin and cisplatin. Another future direction is the development of more water-soluble analogs of N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, which can improve its bioavailability and efficacy in vivo.
In conclusion, N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a promising compound that has shown potent anticancer activity in various studies. Its mechanism of action is not fully understood yet, but it has been shown to induce apoptosis and inhibit the activity of topoisomerase II and HDACs. N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments, but its poor solubility in water can be a limitation. There are several future directions for the research on N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, including its use in combination therapy and the development of more water-soluble analogs.
科学研究应用
N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as an anticancer agent. Studies have shown that N-(2-bromophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
N-(2-bromophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-7-3-4-8-18(17)23-19(25)13-9-11-14(12-10-13)24-20(26)15-5-1-2-6-16(15)21(24)27/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHYQQHTICNIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-bromo-4-methoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441129.png)
![1-[(5-bromo-2-thienyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3441140.png)
![1-[(5-bromo-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441141.png)


![1-(2-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3441158.png)

![ethyl 3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3441172.png)



![6-nitro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B3441210.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)benzamide](/img/structure/B3441215.png)
